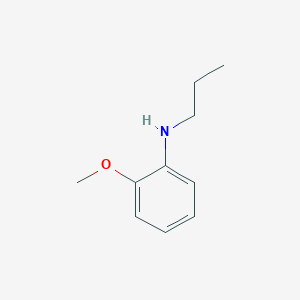![molecular formula C14H7ClF3N3S2 B2397451 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine CAS No. 2085690-44-2](/img/structure/B2397451.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C8H8ClF3N2 .
Synthesis Analysis
The synthesis of this compound might involve several steps. One possible method could be the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a pyridine ring via a sulfur atom. The pyridine ring has a trifluoromethyl group and a chlorine atom attached to it .Scientific Research Applications
Nonlinear Optical Properties
Pyrimidine derivatives, including thiopyrimidine derivatives, have shown promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) revealed that certain phenyl pyrimidine derivatives exhibit considerable nonlinear optical character, making them suitable for optoelectronic applications. The study utilized density functional theory (DFT) and time-dependent DFT to analyze the NLO properties, highlighting their potential in high-tech applications related to optoelectronics (Hussain et al., 2020).
Antimalarial Activity
Another significant application of pyrimidine analogs is in the treatment and prevention of malaria. Chavchich et al. (2016) conducted structure-activity relationship studies on trifluoromethyl-substituted pyridine and pyrimidine analogs, leading to the selection of JPC-3210 as a lead compound for preclinical development. This compound demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and exhibited lower in vitro cytotoxicity in mammalian cell lines (Chavchich et al., 2016).
Optoelectronic Devices
The synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates indicates their application in creating high-performance sky-blue- and white-emitting organic light-emitting diodes (OLEDs). Chang et al. (2013) synthesized a new class of Ir(III) phosphors for OLEDs, demonstrating the role of pyrimidine derivatives in improving the efficiency and color quality of optoelectronic devices (Chang et al., 2013).
Pharmaceutical Intermediates
The synthesis of pyrimidine derivatives, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, serves as an important intermediate in the development of small molecule anticancer drugs. Kou and Yang (2022) described a rapid synthesis method, indicating the relevance of these compounds in pharmaceutical research and drug development (Kou & Yang, 2022).
Charge Transfer Materials
Pyrimidine derivatives are also explored for their charge transfer properties, crucial for the development of efficient materials in electronics. Irfan (2014) discussed the tuning of electronic, photophysical, and charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives, suggesting their potential as better or comparable materials to commonly used electron and hole transfer materials (Irfan, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-thiophen-2-ylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3S2/c15-9-6-8(14(16,17)18)7-20-12(9)13-19-4-3-10(21-13)23-11-2-1-5-22-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIFMUPAHSVHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2397371.png)
![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)
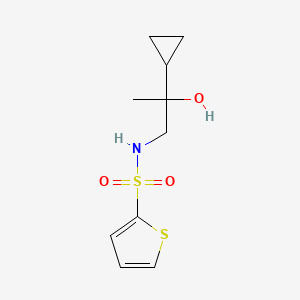
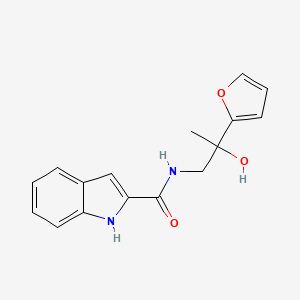
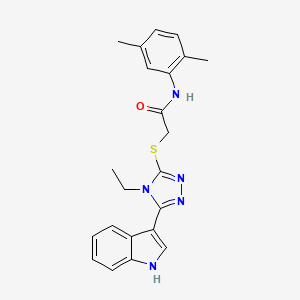
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)
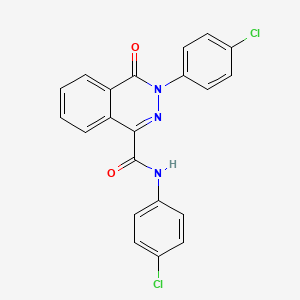
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)

